1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine
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Overview
Description
1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[4,5-c]pyridine core . The ethanamine side chain can then be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups .
Scientific Research Applications
1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antiviral, and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Similar in structure but with different biological activities.
Imidazo[1,2-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,5-a]pyridine: Known for its use in different therapeutic areas.
Uniqueness
1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine is unique due to its specific arrangement of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
Properties
CAS No. |
933750-44-8 |
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Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H10N4/c1-5(9)8-11-6-2-3-10-4-7(6)12-8/h2-5H,9H2,1H3,(H,11,12) |
InChI Key |
LELHMZWBGIPGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1)C=NC=C2)N |
Origin of Product |
United States |
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